Amifostine trihydrate Amifostine trihydrate Amifostine is the trihydrate form of a phosphorylated aminosulfhydryl compound. After dephosphorylation of amifostine by alkaline phosphatase to an active free sulfhydryl (thiol) metabolite, the thiol metabolite binds to and detoxifies cytotoxic platinum-containing metabolites of cisplatin and scavenges free radicals induced by cisplatin and ionizing radiation. The elevated activity of this agent in normal tissues results from both the relative abundance of alkaline phosphatase in normal tissues and the greater vascularity of normal tissues compared to tumor tissues.
A phosphorothioate proposed as a radiation-protective agent. It causes splenic vasodilation and may block autonomic ganglia.
Brand Name: Vulcanchem
CAS No.: 112901-68-5
VCID: VC20750745
InChI: InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
SMILES: C(CN)CNCCSP(=O)(O)O.O.O.O
Molecular Formula: C5H21N2O6PS
Molecular Weight: 268.27 g/mol

Amifostine trihydrate

CAS No.: 112901-68-5

Cat. No.: VC20750745

Molecular Formula: C5H21N2O6PS

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Amifostine trihydrate - 112901-68-5

Specification

Description Amifostine is the trihydrate form of a phosphorylated aminosulfhydryl compound. After dephosphorylation of amifostine by alkaline phosphatase to an active free sulfhydryl (thiol) metabolite, the thiol metabolite binds to and detoxifies cytotoxic platinum-containing metabolites of cisplatin and scavenges free radicals induced by cisplatin and ionizing radiation. The elevated activity of this agent in normal tissues results from both the relative abundance of alkaline phosphatase in normal tissues and the greater vascularity of normal tissues compared to tumor tissues.
A phosphorothioate proposed as a radiation-protective agent. It causes splenic vasodilation and may block autonomic ganglia.
CAS No. 112901-68-5
Molecular Formula C5H21N2O6PS
Molecular Weight 268.27 g/mol
IUPAC Name 2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate
Standard InChI InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
Standard InChI Key TXQPXJKRNHJWAX-UHFFFAOYSA-N
SMILES C(CN)CNCCSP(=O)(O)O.O.O.O
Canonical SMILES C(CN)CNCCSP(=O)(O)O.O.O.O
Appearance Assay:≥95%A crystalline solid

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